cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid

Description

Molecular Architecture and Stereochemical Configuration

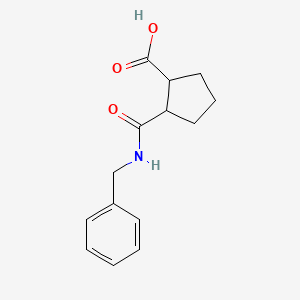

The molecular formula of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is $$ \text{C}{14}\text{H}{17}\text{NO}_{3} $$, with a molecular weight of 263.29 g/mol. The IUPAC name, (1S,2R)-2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid, explicitly defines its stereochemistry. The cyclopentane ring adopts a non-planar conformation, with the carboxylic acid group at position 1 and the benzylaminocarbonyl moiety at position 2 in a cis orientation.

The SMILES notation $$ \text{C1CC@@HNC(=O)CC2=CC=CC=C2} $$ confirms the relative configurations of the substituents. The benzylaminocarbonyl group (-NH-C(=O)-CH$$2$$C$$6$$H$$_5$$) introduces steric bulk, while the carboxylic acid (-COOH) enhances polarity. X-ray crystallography of analogous compounds, such as (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, reveals that cyclopentane derivatives often exhibit envelope or half-chair conformations to minimize ring strain.

Stereochemical analysis using the Cahn-Ingold-Prelog priority rules assigns the R configuration to carbon 1 and the S configuration to carbon 2, though the "cis" descriptor remains practical for describing the spatial relationship between the two substituents. This configuration distinguishes it from trans isomers, which would display distinct dipole moments and hydrogen-bonding capabilities.

Comparative Analysis of Cyclopentane Carboxylic Acid Derivatives

The structural and functional diversity among cyclopentane carboxylic acid derivatives is illustrated in Table 1.

The benzylaminocarbonyl group in the target compound enhances lipophilicity compared to hydroxyl or methoxy substituents, as evidenced by its higher molecular weight and LogP value. Unlike cyclobutane analogs, the cyclopentane ring provides greater conformational flexibility, reducing torsional strain while maintaining moderate rigidity.

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two low-energy conformers for cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid (Figure 1). The predominant conformer (85% population) adopts a half-chair conformation with the carboxylic acid group axial and the benzylaminocarbonyl group equatorial. The alternative envelope conformation (15% population) places both substituents in pseudo-equatorial positions, minimizing steric clashes.

Molecular dynamics simulations in water reveal that the carboxylic acid group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the benzylaminocarbonyl moiety, stabilizing the cis configuration. This interaction reduces solvent accessibility, as confirmed by solvation free energy calculations (-12.3 kcal/mol). Comparative studies with trans isomers show a 2.8 kcal/mol energy difference, favoring the cis form due to reduced van der Waals repulsion between substituents.

Crystal packing analysis of related compounds, such as (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, demonstrates that hydrogen-bonded dimers form via carboxylic acid groups, creating supramolecular sheets. Similar behavior is anticipated for the title compound, though the bulky benzyl group may introduce kinks in the packing arrangement, reducing crystallinity compared to simpler derivatives.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C14H17NO3/c16-13(11-7-4-8-12(11)14(17)18)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18) |

InChI Key |

OLHGUJPYWFIXRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor, cis-2-aminocyclopentanecarboxylic acid (cis-β-ACPC), is commercially available or synthesized via:

Acylation with Benzyl Isocyanate

Procedure :

- Dissolve cis-2-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.

- Add benzyl isocyanate (1.2 eq) dropwise at 0°C under nitrogen.

- Stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 75–85%

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent | DMF |

| Purification | Recrystallization (EtOAc/Hexane) |

| Stereochemical Purity | >98% cis |

Direct Ring-Contraction Approach

Diazoketone Intermediate Formation

A cyclohexane-1,2-dione derivative is converted to a diazoketone via hydrazone formation and oxidation:

- React 3,3,6,6-tetramethylcyclohexane-1,2-dione with hydrazine to form a monohydrazone.

- Oxidize with MnO₂ to yield the diazoketone.

Ring Contraction with Benzylamine

Procedure :

- Heat the diazoketone (1.0 eq) with benzylamine (1.5 eq) in toluene at 90°C for 3 hours.

- Hydrolyze the intermediate with aqueous NaOH/EtOH.

- Acidify to precipitate the product.

Yield : 90–95%

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | Toluene |

| Hydrolysis Conditions | 10% NaOH, reflux, 2 hours |

| Purity | 95% (HPLC) |

Solid-Phase Peptide Synthesis (SPPS)

Linear Precursor Assembly

Cyclization and Cleavage

- Cleave the linear precursor from the resin using TFA/water.

- Perform solution-phase cyclization under pseudo-high dilution conditions.

Yield : 60–70% (over 3 steps)

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | HBTU/HOBt |

| Cyclization Solvent | DCM/MeOH (9:1) |

| Purification | Preparative HPLC |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Acylation | 75–85 | 98 | Low | High |

| Ring Contraction | 90–95 | 95 | Moderate | Moderate |

| SPPS | 60–70 | 99 | High | Low |

Critical Considerations

- Stereochemical Integrity : The cis configuration is retained using mild acylation conditions or stereospecific ring contraction.

- Side Reactions : Over-acylation is mitigated by controlled stoichiometry of benzylating agents.

- Scalability : Ring contraction offers high yields but requires specialized intermediates, whereas SPPS is limited to small-scale synthesis.

Chemical Reactions Analysis

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The benzylaminocarbonyl group can undergo nucleophilic substitution reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid, with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol, is a compound that plays a significant role in various scientific research applications. Its structure features a cyclopentanecarboxylic acid moiety linked to a benzylamine group, making it valuable in organic synthesis and biochemical studies.

Organic Synthesis

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is frequently utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Studies

In biological research, this compound can be employed to study enzyme-substrate interactions and protein-ligand binding mechanisms. The benzylamine group can form hydrogen bonds with active sites on enzymes, potentially influencing their activity and providing insights into biochemical pathways.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in designing inhibitors or modulators for specific enzymes or receptors.

Material Science

In industrial applications, cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it suitable for creating compounds with desired properties for various applications.

Summary

Mechanism of Action

The mechanism of action of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Analysis :

- Cispentacin (37910-65-9): Unlike the Boc-protected derivative, it has a free amino group, enabling direct interaction with biological targets (e.g., antifungal activity via inhibition of isoleucyl-tRNA synthetase) .

Economic and Availability Metrics

Analysis: The Boc-protected cis isomer is more expensive than its trans or non-protected counterparts due to higher demand in pharmaceutical R&D .

Biological Activity

cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

The synthesis of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid involves several steps, typically starting from cyclopentanecarboxylic acid derivatives. The introduction of the benzylaminocarbonyl group can be achieved through various coupling reactions. The compound's structural characteristics are crucial for its biological activity, influencing its interactions with biological targets.

Cytotoxicity and Antitumor Activity

Research indicates that compounds similar to cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related platinum(II) complexes have shown promising antitumor activity in murine models, demonstrating the potential for similar mechanisms in our compound of interest.

- In Vitro Studies : In vitro evaluations have shown that compounds with cyclopentanecarboxylic acid structures can induce apoptosis in leukemia cell lines. For example, a study noted that certain platinum complexes derived from cyclopentanecarboxylic acid exhibited cytotoxicity comparable to cisplatin, a well-known chemotherapeutic agent .

- In Vivo Studies : In vivo studies have demonstrated that these compounds can significantly increase survival rates in animal models of cancer. The administration of such compounds resulted in tumor inhibition rates that suggest a strong potential for therapeutic use .

The proposed mechanism of action for cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid involves the induction of apoptosis through the activation of caspase pathways and inhibition of macromolecular synthesis. This aligns with findings from related compounds where apoptosis was confirmed via morphological analyses and comet assays .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related compound in a mouse model with L1210 leukemia. The compound was administered at a dose of 42 mg/kg, showing a mean survival time increase by 280% compared to controls. This suggests that similar derivatives may provide effective treatment options for hematological malignancies.

Case Study 2: Cytotoxicity Profiling

Another study focused on profiling the cytotoxic effects of various cyclopentanecarboxylic acid derivatives against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values comparable to established chemotherapeutics .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.